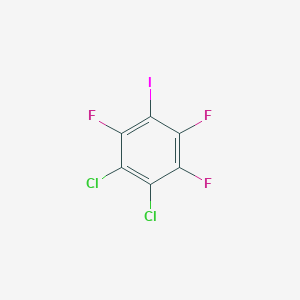

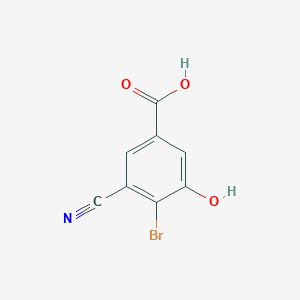

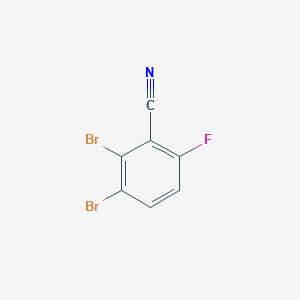

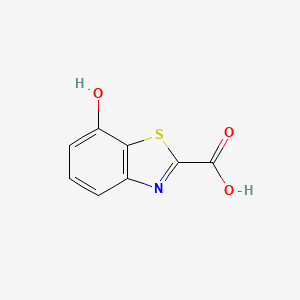

2,3-Dibromo-6-fluorobenzonitrile

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis Methods and Chemical Properties

Research has developed various synthesis methods and explored the chemical properties of related compounds to 2,3-Dibromo-6-fluorobenzonitrile. For instance, a study by Szumigala et al. (2004) presented a scalable synthesis of 2-bromo-3-fluorobenzonitrile, demonstrating the versatility of halodeboronation reactions in producing aryl bromides and chlorides from aryl boronic acids with high yields. This method underlines the potential for similar processes in the synthesis of 2,3-Dibromo-6-fluorobenzonitrile and its analogs (Szumigala et al., 2004). Furthermore, Ribeiro da Silva et al. (2012) focused on the energetic and structural study of mono-fluorobenzonitriles, providing insights into the thermodynamic properties and electronic effects of fluorination on benzonitrile derivatives, which are relevant for understanding the behavior of 2,3-Dibromo-6-fluorobenzonitrile (Ribeiro da Silva et al., 2012).

Electronic and Structural Analysis

The investigation of electronic and structural properties of fluorinated benzonitriles has been a subject of interest. Onda et al. (2002) explored the microwave spectrum of 2,3-difluorobenzonitrile, revealing details about the rotational and nitrogen quadrupole coupling constants, which are essential for understanding the molecular geometry and electronic distribution in similar compounds, including 2,3-Dibromo-6-fluorobenzonitrile (Onda et al., 2002). Additionally, Kamaee et al. (2015) conducted an investigation on the structural trends in mono-, di-, and pentafluorobenzonitriles using Fourier Transform Microwave (FTMW) spectroscopy, providing a comparative analysis of geometry changes due to fluorination, which can inform the structural understanding of 2,3-Dibromo-6-fluorobenzonitrile (Kamaee et al., 2015).

Environmental and Green Chemistry Applications

Research has also explored the environmental impact and green chemistry applications of fluorinated benzonitriles. A study by Knight et al. (2003) investigated the biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under various anaerobic conditions, offering insights into the degradation pathways of halogenated aromatic nitriles, which could have implications for the environmental fate of 2,3-Dibromo-6-fluorobenzonitrile (Knight et al., 2003). Moreover, the application of fluorous oxime in synthesizing benzisoxazoles and benzoxazines by Ang et al. (2013) showcases a microwave-assisted, fluorous synthetic route that emphasizes the importance of developing environmentally benign methods in the synthesis and application of fluorinated benzonitriles (Ang et al., 2013).

Mécanisme D'action

The mechanism of action of 2,3-Dibromo-6-fluorobenzonitrile is not clear as it is primarily used for research purposes.

Safety and Hazards

While specific safety data for 2,3-Dibromo-6-fluorobenzonitrile is not available, general precautions should be taken while handling it. These include avoiding breathing dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces .

Propriétés

IUPAC Name |

2,3-dibromo-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2FN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCNHHCDDRLISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C#N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-6-fluorobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

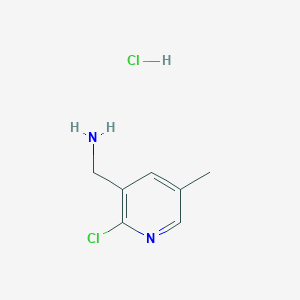

![tert-Butyl 7-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1410263.png)